Ethyl potassium oxalate

Übersicht

Beschreibung

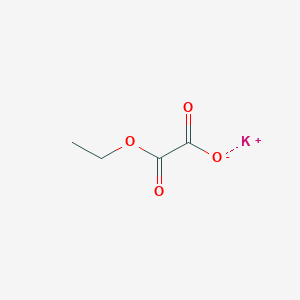

Ethyl potassium oxalate is an organic compound with the molecular formula C4H5KO4. It is a salt formed from the reaction of potassium hydroxide with ethyl oxalate. This compound is known for its applications in organic synthesis and various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl potassium oxalate can be synthesized through the reaction of ethyl oxalate with potassium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C2H5OOC-COOC2H5} + \text{KOH} \rightarrow \text{C2H5OOC-COOK} + \text{C2H5OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where ethyl oxalate and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl potassium oxalate undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form new esters.

Hydrolysis: In the presence of water, it can hydrolyze to form potassium oxalate and ethanol.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form new esters.

Water: Used in hydrolysis reactions.

Oxidizing and Reducing Agents: Used in redox reactions.

Major Products Formed:

Potassium Oxalate: Formed during hydrolysis.

New Esters: Formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl potassium oxalate serves as a reagent in organic synthesis. It is particularly useful in the preparation of complex organic molecules, including:

- Oxalic Acid Derivatives : It is used to synthesize oxalic acid ethyl ester derivatives, which are important intermediates in organic chemistry.

- Pharmaceuticals : The compound has been employed in synthesizing various pharmaceutical agents, contributing to drug discovery and development processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Quantification of Oxalate Ions : It aids in the determination of oxalate concentrations in biological and environmental samples using techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis .

Case Study: Quantification Methodology

A study demonstrated the use of this compound in quantifying oxalate levels in spinach under varying cooking conditions. The methodology involved HPLC with a specific mobile phase to separate and measure oxalate content effectively .

Biochemical Research

This compound has applications in biological studies, particularly regarding its effects on living systems:

- Cellular Studies : It influences cell signaling pathways and gene expression, making it valuable for research into cellular metabolism and function .

Case Study: Cellular Effects

Research has shown that this compound can affect cellular responses in various models, providing insights into its biochemical pathways and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is applied in:

- Cleaning Agents : Its properties make it effective for rust removal and cleaning processes.

- Bioremediation : The compound is involved in pollutant degradation, specifically targeting heavy metals through chelation processes .

Environmental Applications

This compound plays a role in environmental science through:

- Pollutant Bioremediation : It aids in breaking down environmental pollutants, contributing to ecological restoration efforts.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Synthesis of complex molecules and pharmaceuticals |

| Analytical Chemistry | Quantification of oxalates using HPLC |

| Biochemical Research | Cellular metabolism studies |

| Industrial Applications | Rust removal, cleaning agents |

| Environmental Applications | Pollutant degradation and bioremediation |

Wirkmechanismus

The mechanism of action of ethyl potassium oxalate involves its ability to act as a nucleophile in substitution reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, oxalates can chelate metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Potassium Oxalate: Similar in structure but lacks the ethyl group.

Sodium Oxalate: Similar in function but contains sodium instead of potassium.

Dimethyl Oxalate: An ester of oxalic acid with two methyl groups instead of an ethyl group and a potassium ion.

Uniqueness: Ethyl potassium oxalate is unique due to its specific reactivity and applications in organic synthesis. Its ability to form esters and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer |

1906-57-6 |

|---|---|

Molekularformel |

C4H6KO4 |

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

potassium;2-ethoxy-2-oxoacetate |

InChI |

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |

InChI-Schlüssel |

WVDIBRWRWHUSTG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)[O-].[K+] |

Isomerische SMILES |

CCOC(=O)C(=O)[O-].[K+] |

Kanonische SMILES |

CCOC(=O)C(=O)O.[K] |

Key on ui other cas no. |

1906-57-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.